

Indometacin-d7: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Indometacin-d7	
Cat. No.:	B15136160	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Indometacin-d7**, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID) Indometacin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a clear and accessible format.

Core Compound Properties

Indometacin-d7 is a stable isotope-labeled version of Indometacin, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1]

Property	Value	Reference
CAS Number	53-86-1 (for unlabeled Indometacin)	[2][3][4][5]
Molecular Formula	C19H9D7CINO4	
Molecular Weight	364.83 g/mol	_

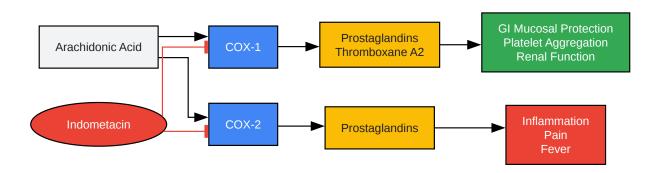
Note: A specific CAS number for **Indometacin-d7** is not consistently reported; it is often referenced by the CAS number of the parent compound, Indometacin.



Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for Indometacin, and by extension **Indometacin-d7**, is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, Indometacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Indomethacin has shown greater selectivity for COX-1 over COX-2, which can contribute to a higher incidence of gastric adverse effects compared to more selective COX-2 inhibitors. The IC50 values for Indomethacin are approximately 18 nM for COX-1 and 26 nM for COX-2.



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Figure 1: Indometacin's inhibition of COX-1 and COX-2 pathways.

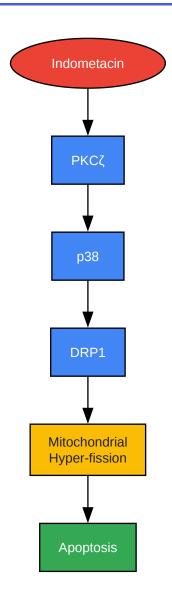
Beyond COX Inhibition: Other Signaling Pathways

Recent research has revealed that Indometacin's effects extend beyond COX inhibition, implicating other signaling pathways in its therapeutic and adverse effects.

PKCζ-p38-DRP1 Pathway in Cancer Cells

In gastric cancer cells, Indometacin has been shown to activate the PKCζ–p38–DRP1 pathway. This activation leads to mitochondrial hyper-fission and subsequent apoptosis (programmed cell death), highlighting a potential mechanism for its anticancer activity.





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Figure 2: Indometacin-induced apoptotic pathway in cancer cells.

Calcium Mobilization and Cancer Cell Migration

Indometacin can also inhibit cancer cell migration by attenuating cellular calcium mobilization. Specifically, it has been observed to suppress the influx of calcium ions (Ca2+) mediated by the epidermal growth factor (EGF), a key process in cell motility.

Experimental Protocols

Indometacin is widely used in various experimental models to study inflammation, pain, and cancer.



In Vivo Models of Inflammation

A common method to induce acute inflammation in animal models is the injection of carrageenan into the paw of a rat. The anti-inflammatory effect of Indometacin can then be assessed by measuring the reduction in paw edema. For sub-chronic inflammation and arthritis models, Complete Freund's Adjuvant (CFA) can be used.

Carrageenan-Induced Paw Edema Protocol Outline:

- Anesthetize rats (e.g., with oxygen and isoflurane).
- Inject a solution of carrageenan (e.g., 300 µg in saline) into the right hind paw.
- Inject saline into the contralateral paw as a control.
- Administer Indometacin or the vehicle control (often intraperitoneally).
- Measure paw volume at various time points using a plethysmometer.
- Calculate the percentage of edema inhibition.

In Vitro Cancer Cell Migration Assay (Wound-Healing Assay)

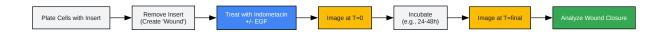
This assay is used to study the effect of Indometacin on the migration of cancer cells.

Wound-Healing Assay Protocol Outline:

- Plate cancer cells (e.g., HT29 or A431) in a culture dish with an insert to create a cell-free gap ("wound").
- After cell attachment, remove the insert.
- Treat the cells with Indometacin at various concentrations, with or without a stimulant like EGF.
- Image the "wound" at the beginning of the experiment and at subsequent time points (e.g., 24 or 48 hours).



• Measure the rate of wound closure to determine the effect on cell migration.



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Figure 3: Workflow for a wound-healing cell migration assay.

Conclusion

Indometacin-d7 serves as an essential tool for researchers in drug metabolism and pharmacokinetics. The well-established mechanisms of its non-deuterated counterpart, Indometacin, particularly its role as a potent COX inhibitor, continue to be a cornerstone of inflammation research. Furthermore, emerging evidence of its activity in other signaling pathways, such as those involved in cancer cell apoptosis and migration, opens new avenues for therapeutic investigation. The experimental protocols outlined in this guide provide a foundation for further exploration of the multifaceted biological effects of this compound.

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